molecular formula C7H6ClNO B1591898 4-Chloro-6-methylpicolinaldehyde CAS No. 98273-77-9

4-Chloro-6-methylpicolinaldehyde

Cat. No.: B1591898
CAS No.: 98273-77-9
M. Wt: 155.58 g/mol
InChI Key: BVOFNVZEGBHZAU-UHFFFAOYSA-N
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Description

4-Chloro-6-methylpicolinaldehyde is an organic compound with the molecular formula C7H6ClNO. It is a derivative of picolinaldehyde, where the 4th position on the pyridine ring is substituted with a chlorine atom and the 6th position with a methyl group. This compound is known for its utility in various chemical reactions and its role as an intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6-methylpicolinaldehyde typically involves the chlorination of 6-methylpicolinaldehyde. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent. The reaction is carried out under reflux conditions, where 6-methylpicolinaldehyde is treated with thionyl chloride, resulting in the substitution of a hydrogen atom with a chlorine atom at the 4th position.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, concentration of reagents, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the product.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-6-methylpicolinaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 4-chloro-6-methylpicolinic acid.

    Reduction: Reduction reactions can convert it into 4-chloro-6-methylpicolinyl alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form corresponding derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or sodium thiolate (NaSR).

Major Products:

    Oxidation: 4-Chloro-6-methylpicolinic acid.

    Reduction: 4-Chloro-6-methylpicolinyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Chloro-6-methylpicolinaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of heterocyclic compounds and as a building block in organic synthesis.

    Biology: It serves as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research is ongoing to explore its potential as a starting material for drug development.

    Industry: It is utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-6-methylpicolinaldehyde depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the chlorine atom is replaced by a nucleophile, forming a new bond with the pyridine ring. The electron-withdrawing nature of the chlorine atom makes the carbon atom at the 4th position more susceptible to nucleophilic attack.

Comparison with Similar Compounds

    4-Chloropicolinaldehyde: Similar structure but lacks the methyl group at the 6th position.

    6-Methylpicolinaldehyde: Similar structure but lacks the chlorine atom at the 4th position.

    4-Chloro-2-methylpyridine: Similar structure but with a different functional group.

Uniqueness: 4-Chloro-6-methylpicolinaldehyde is unique due to the presence of both chlorine and methyl substituents on the pyridine ring, which imparts distinct chemical reactivity and properties compared to its analogs.

Properties

IUPAC Name

4-chloro-6-methylpyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO/c1-5-2-6(8)3-7(4-10)9-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVOFNVZEGBHZAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=N1)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60594253
Record name 4-Chloro-6-methylpyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60594253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98273-77-9
Record name 4-Chloro-6-methylpyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60594253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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